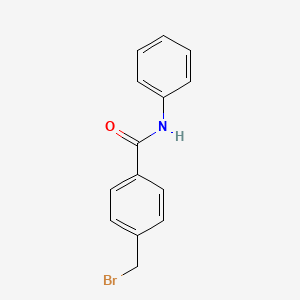

4-(bromomethyl)-N-phenylbenzamide

Description

General Overview of Benzamide (B126) Derivatives in Synthetic Chemistry and Organic Synthesis

Benzamide derivatives, in a broader sense, are fundamental components in the toolkit of synthetic organic chemists. The amide bond, central to the benzamide structure, is one of the most important functional groups in organic chemistry and biology, and its formation is a well-established and versatile reaction. rsc.org

The synthesis of benzamides is typically achieved through the reaction of a benzoic acid derivative, often an acyl chloride, with an amine. For instance, the synthesis of N-phenylbenzamide can be accomplished by reacting benzoyl chloride with aniline (B41778). This straightforward and generally high-yielding reaction allows for the introduction of a wide variety of substituents on both the benzoyl and phenyl rings, enabling the creation of a diverse library of derivatives.

Furthermore, the benzamide structure itself can be a precursor for other functional groups. The amide moiety can undergo various transformations, including reduction to amines or hydrolysis back to the constituent carboxylic acid and amine, providing synthetic flexibility. The aromatic rings of the benzamide scaffold are also amenable to a range of electrophilic substitution reactions, allowing for further functionalization. For example, the bromination of N-phenylbenzamide with bromine in the presence of iron as a catalyst results in the substitution of a bromine atom onto the phenyl ring attached to the nitrogen, primarily at the para position due to the directing effect of the amide group. nih.gov

Significance of the Benzamide Motif in Medicinal Chemistry and Drug Discovery Research

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological macromolecules like proteins and nucleic acids makes it an ideal anchor for drug design.

Numerous drugs across different therapeutic areas incorporate the benzamide motif. These compounds have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. nih.gov For instance, certain N-phenylbenzamide derivatives have been investigated as potential anticancer agents, with some showing significant activity against various cancer cell lines. nih.gov The N-phenylbenzamide scaffold is also a key feature in kinase inhibitors, a major class of cancer therapeutics. nih.gov

Moreover, the N-phenylbenzamide structure is a crucial component in molecules designed to target kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis and leishmaniasis. nih.govwalshmedicalmedia.com In these cases, the N-phenylbenzamide core often serves as a central scaffold to which other functional groups that interact with the parasite's DNA are attached. nih.gov

The following table provides a glimpse into the diverse biological activities exhibited by various benzamide derivatives:

| Derivative Class | Biological Activity | Reference |

| N-phenylbenzamides | Anticancer | nih.gov |

| Substituted Benzamides | Antimicrobial | nih.gov |

| N-phenylbenzamide analogs | Anti-parasitic | nih.govwalshmedicalmedia.com |

| 4-Nitro-N-phenylbenzamides | Anticonvulsant |

Contextualizing 4-(bromomethyl)-N-phenylbenzamide as a Synthetic Intermediate and Core Scaffold

Within the vast family of benzamide derivatives, this compound emerges as a particularly valuable synthetic intermediate. While not as extensively studied as some other benzamides, its structure contains a highly reactive functional group that makes it a powerful tool for the construction of more complex molecules.

The synthesis of this compound can be envisioned through a two-step process. First, 4-methylbenzoic acid would be reacted with a halogenating agent like thionyl chloride to form 4-methylbenzoyl chloride. This acyl chloride would then be reacted with aniline to yield 4-methyl-N-phenylbenzamide. The final and key step would be the selective bromination of the methyl group at the 4-position. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org This method is a standard procedure for the benzylic bromination of toluene (B28343) derivatives. rsc.org

The significance of this compound lies in the reactivity of the bromomethyl group (-CH2Br). This group is an excellent electrophile and readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities by reacting it with various nucleophiles. For example, it can be used to form ethers by reacting with alcohols or phenols, esters with carboxylic acids, and can be used to alkylate amines, thiols, and other nucleophilic species.

This reactivity makes this compound a versatile building block for the synthesis of larger, more elaborate molecules with potential applications in medicinal chemistry and materials science. For instance, the bromomethyl handle can be used to tether the N-phenylbenzamide scaffold to other pharmacophores or to a solid support for use in combinatorial chemistry. The synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide from 4-bromomethylbenzoic acid highlights the utility of the bromomethyl group in this position for creating complex molecular architectures.

The table below summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C14H12BrNO |

| Molecular Weight | 290.16 g/mol |

| Key Functional Groups | N-phenylbenzamide, Bromomethyl |

| Primary Role | Synthetic Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQOVYZEWIPIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566885-74-3 | |

| Record name | 4-(bromomethyl)-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl N Phenylbenzamide and Its Derivatives

Direct Synthesis of 4-(Bromomethyl)-N-phenylbenzamide

The most direct route to this compound involves the selective bromination of its methyl-substituted analog, 4-methyl-N-phenylbenzamide. nih.gov This approach focuses on the transformation of the benzylic methyl group into a bromomethyl group.

Bromination Reactions of Related Methyl-Substituted Precursors

The key transformation in the direct synthesis is the benzylic bromination. This type of reaction targets the hydrogen atoms on a carbon atom adjacent to an aromatic ring. The benzylic position is particularly susceptible to radical-mediated halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. wikipedia.org This inherent reactivity allows for selective bromination at the methyl group of 4-methyl-N-phenylbenzamide, leaving the rest of the molecule intact. The process, known as the Wohl-Ziegler reaction, is a well-established method for this kind of transformation. wikipedia.orgmissouri.edumasterorganicchemistry.com

Specific Reagents and Catalysts Utilized (e.g., N-Bromosuccinimide, Benzoyl Peroxide)

To achieve selective benzylic bromination, specific reagents are employed to provide a low, constant concentration of elemental bromine, which helps to avoid competing reactions like addition to the aromatic ring. masterorganicchemistry.com

N-Bromosuccinimide (NBS) : NBS is the most common and effective reagent for allylic and benzylic brominations. wikipedia.orgnih.gov It is a convenient and easy-to-handle crystalline solid that serves as a source of bromine radicals under reaction conditions. organic-chemistry.org Using NBS is advantageous over using liquid bromine (Br₂) directly, as it minimizes the formation of unwanted side products. masterorganicchemistry.com

Radical Initiators : The reaction requires a radical initiator to start the radical chain mechanism. This is typically achieved by adding a small quantity of a compound that readily decomposes to form free radicals upon heating or irradiation. Common initiators include:

Benzoyl peroxide : It effectively initiates the bromination process by generating radicals. newera-spectro.comresearchgate.net

Azobisisobutyronitrile (AIBN) : This is another widely used radical initiator for NBS brominations. wikipedia.org

The reaction is typically carried out by refluxing the methyl-substituted precursor with NBS and a catalytic amount of the radical initiator in a non-polar solvent, such as carbon tetrachloride (CCl₄). wikipedia.orgmissouri.edursc.org It is crucial to maintain anhydrous (water-free) conditions, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu

| Reagent/Catalyst | Function | Typical Reaction Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine source | Reflux in an anhydrous, non-polar solvent (e.g., CCl₄) | wikipedia.org, masterorganicchemistry.com |

| Benzoyl Peroxide | Radical initiator | newera-spectro.com, researchgate.net | |

| Azobisisobutyronitrile (AIBN) | Radical initiator | , wikipedia.org |

General Synthetic Routes to the N-Phenylbenzamide Scaffold

An alternative to direct bromination is a convergent synthesis approach where the N-phenylbenzamide core structure is assembled. This involves forming the central amide bond, which connects the two aromatic rings.

Amide Bond Formation Strategies

Amide bond formation is a cornerstone of organic synthesis. For N-phenylbenzamide and its derivatives, two primary strategies are prevalent: the reaction of an activated carboxylic acid derivative (an acyl chloride) with an amine, and the direct coupling of a carboxylic acid and an amine using a coupling agent.

A classic and robust method for synthesizing N-phenylbenzamides is the reaction between a substituted benzoyl chloride and an aniline (B41778). doubtnut.comdoubtnut.com To synthesize the target compound specifically, one would react 4-(bromomethyl)benzoyl chloride with aniline. sigmaaldrich.com

This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. quora.comdoubtnut.com The reaction proceeds readily and typically results in a high yield of the corresponding amide. A base, such as pyridine (B92270) or aqueous sodium hydroxide, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. quora.comaskfilo.com

| Reactant 1 | Reactant 2 | Base (HCl Scavenger) | Product | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Aniline | Pyridine or NaOH | N-Phenylbenzamide | quora.com, askfilo.com |

| 4-(Bromomethyl)benzoyl Chloride | Aniline | Pyridine or Et₃N | This compound | hud.ac.uk, sigmaaldrich.com |

| Substituted Benzoyl Chlorides | Substituted Anilines | Triethylamine (Et₃N) | Substituted N-Phenylbenzamides | researchgate.net, hud.ac.uk |

Modern amide synthesis often employs coupling agents that facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to first prepare a more reactive acyl chloride. Carbodiimides are a prominent class of such reagents. wikipedia.org

The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) (e.g., N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC)) to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and a urea (B33335) byproduct. wikipedia.org

To enhance the efficiency of the reaction and suppress potential side reactions, additives are frequently used in conjunction with the carbodiimide. wikipedia.org

N-Hydroxybenzotriazole (HOBt) : When added to the reaction, HOBt can react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable but still highly reactive towards amines, leading to cleaner reactions and higher yields. nih.gov

N,N-Dimethylaminopyridine (DMAP) : Used in catalytic amounts, DMAP can also accelerate the coupling reaction. researchgate.net

This method is widely used for the synthesis of N-phenylbenzamide derivatives from the corresponding benzoic acids and anilines. nih.govrsc.org For instance, 4-bromobenzoic acid can be coupled with aniline using these reagents to form the corresponding N-phenylbenzamide derivative.

| Coupling Agent | Additive | Typical Substrates | Reference |

|---|---|---|---|

| N,N′-Diisopropylcarbodiimide (DIC) | N-Hydroxybenzotriazole (HOBt) | Carboxylic Acid + Amine | nih.gov |

| N,N′-Dicyclohexylcarbodiimide (DCC) | N,N-Dimethylaminopyridine (DMAP) | Carboxylic Acid + Amine | researchgate.net |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | None specified or HOBt | Carboxylic Acid + Amine | rsc.org |

Nucleophilic Substitution Reactions Involving Thiourea (B124793) Derivatives

The reaction of N-substituted thioureas with α-bromo-1,3-diketones, which are structurally related to this compound through the presence of a reactive bromo-methyl group, provides insight into potential synthetic pathways. The reaction is initiated by the nucleophilic attack of the sulfur atom in the thiourea derivative on the electrophilic methylene (B1212753) carbon bearing the bromine atom. nih.gov This leads to the displacement of the bromide ion and the formation of an S-alkylated intermediate. nih.gov

Depending on the reaction conditions and the substitution pattern of the thiourea, this intermediate can then undergo intramolecular cyclization to form various thiazole (B1198619) derivatives. nih.gov Specifically, the reaction can yield 2-(N-arylamino)-5-acyl-4-methylthiazoles or result in rearranged products like 2-(N-acylimino)-3-N-aryl-4-methylthiazoles through a C–N acyl migration. nih.gov The regioselectivity of these reactions is influenced by the relative electrophilicity of the carbonyl carbons in the diketone portion of the intermediate. nih.gov

While direct studies on this compound with thiourea are not detailed, the principles of nucleophilic substitution at the bromomethyl group are transferable. A similar reaction with 1,3-diphenylthiourea has been used to synthesize N-phenylbenzamides from substituted benzoyl chlorides, proceeding through an imino alcohol-amide tautomerism. unair.ac.id

Preparation of Key Precursors (e.g., 4-(Bromomethyl)benzoic Acid, 4-(Bromomethyl)benzoic Acid Esters)

The synthesis of this compound relies on the availability of key precursors, primarily 4-(bromomethyl)benzoic acid and its corresponding esters.

4-(Bromomethyl)benzoic Acid:

A common method for the preparation of 4-(bromomethyl)benzoic acid is the radical bromination of p-toluic acid (4-methylbenzoic acid). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). ysu.edursc.org The reaction is often conducted in a non-polar solvent like chlorobenzene (B131634) or carbon tetrachloride under reflux conditions. ysu.edursc.org After the reaction, the product can be isolated by filtration and purified by washing with water to remove the succinimide (B58015) byproduct, followed by recrystallization from a suitable solvent like ethyl acetate (B1210297). ysu.edu

Another approach involves the use of chloroform (B151607) as the solvent, with the reaction proceeding at reflux for an extended period. google.com Purification in this case involves washing the crude product with chloroform and water. google.com

4-(Bromomethyl)benzoic Acid Esters:

Esters of 4-(bromomethyl)benzoic acid are also valuable intermediates. Methyl 4-(bromomethyl)benzoate (B8499459) can be synthesized by the side-chain bromination of methyl 4-methylbenzoate with either bromine or N-bromosuccinimide. google.com For instance, reacting methyl 4-methyl-3-methoxybenzoate with NBS in ethyl acetate or chlorobenzene under UV irradiation yields the corresponding methyl 4-bromomethyl-3-methoxybenzoate. google.com The product can be purified by extraction and recrystallization. google.com

Similarly, ethyl 4-bromo-3-(bromomethyl)benzoate can be prepared and subsequently reacted with sodium ethoxide in a mixture of ethanol (B145695) and DMF to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate through nucleophilic substitution. chemicalbook.com

| Precursor | Starting Material | Reagents | Solvent | Yield | Reference |

| 4-(Bromomethyl)benzoic acid | p-Toluic acid | N-Bromosuccinimide, Benzoyl peroxide | Chlorobenzene | - | ysu.edu |

| 4-(Bromomethyl)benzoic acid | p-Toluic acid | N-Bromosuccinimide, Dibenzoyl peroxide | Chloroform | 63% | google.com |

| Methyl 4-(bromomethyl)-3-methoxybenzoate | Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide, UV light | Ethyl acetate | 95% | google.com |

| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium ethoxide | Ethanol/DMF | 84% | chemicalbook.com |

Strategies for Derivatization and Functionalization of this compound

The reactive bromomethyl group of this compound serves as a key handle for a variety of derivatization and functionalization strategies.

Nucleophilic Displacement Reactions of the Bromomethyl Group

The benzylic bromide in this compound is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups. This is a common strategy for creating libraries of related compounds. For example, the reaction of 4-(bromomethyl)benzoyl chloride, a precursor to the title compound, with propane-1,3-dithiol leads to the formation of a thioether derivative. nih.gov

This reactivity is not limited to sulfur nucleophiles. Other nucleophiles, such as those used in the derivatization of similar compounds like 4-bromomethyl-7-methoxycoumarin, can be employed. nih.gov This suggests that amines, alcohols, and other nucleophiles could readily displace the bromide to form new C-N, C-O, and other C-X bonds.

Click Chemistry Approaches for Heterocycle Formation (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition for Triazoles)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust method for forming 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne. organic-chemistry.orgtcichemicals.com To utilize this chemistry with this compound, the bromomethyl group would first need to be converted to either an azide or an alkyne.

For instance, 4-(azidomethyl)benzoic acid can be synthesized and then coupled with various amines to form amides, which can subsequently react with alkynes via CuAAC. nih.gov The resulting 1,2,3-triazoles are stable and can act as linkers or bioactive moieties themselves. nih.govtcichemicals.com The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Azide-Alkyne Cycloaddition | Organic azide, Terminal alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.orgtcichemicals.com |

| Azide-Alkyne Cycloaddition | 4-(Azidomethyl)benzoic acid derivative, Alkyne | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole derivative | nih.gov |

Incorporation into Supramolecular Architectures (e.g., Crown Ether Amides for Gelation Studies)

The structural motif of this compound can be incorporated into larger supramolecular assemblies like crown ethers. Crown ethers are macrocyclic polyethers known for their ability to complex cations. du.ac.in The synthesis of crown ethers often involves the nucleophilic substitution reaction between a diol and a dihalide.

Derivatives of 3,5-bis(bromomethyl)-4H-pyran-4-one have been used to synthesize new podands and crown ethers by reacting them with various diols and other nucleophiles. This suggests that this compound could be similarly employed to create novel crown ether amides. These structures could exhibit interesting properties, such as the ability to form gels or act as sensors, due to the combination of the amide functionality and the ion-binding capabilities of the crown ether ring. The study of aqueous supramolecular chemistry of crown ethers has revealed their potential in creating advanced functional materials. frontiersin.orgresearchgate.net

Diversification through Amine Reactants (e.g., Cyclic Amines, Substituted Anilines)

The amide bond of this compound can be formed by reacting a suitable precursor, such as 4-(bromomethyl)benzoyl chloride, with a diverse range of amines. This allows for significant diversification of the final product. The use of various substituted anilines or cyclic amines would lead to a library of N-substituted benzamides. nih.govresearchgate.net

For example, the synthesis of N-phenylbenzamide derivatives has been achieved by reacting 4-bromobenzoyl chloride with aniline. nih.gov Similarly, (S)-4-bromo-N-(1-phenylethyl)benzamide was synthesized from 4-bromobenzoic acid and (S)-1-phenylethanamine. researchgate.net Furthermore, the reaction of 4-bromomethyl benzoic acid with N-methyl piperazine (B1678402) in the presence of a base demonstrates the utility of cyclic amines in these syntheses. google.com This approach allows for the fine-tuning of the steric and electronic properties of the final molecule.

Introduction of Structurally Constrained Heterocyclic Moieties (e.g., Indolines, Thiophenes, Benzimidazoles)

The incorporation of rigid heterocyclic systems into the molecular framework of this compound is a key strategy for developing derivatives with specific three-dimensional conformations. These constrained moieties can influence the compound's binding affinity to biological targets by orienting key functional groups in a more defined spatial arrangement. The synthetic methodologies to introduce indolines, thiophenes, and benzimidazoles typically involve the alkylation of the heterocyclic nucleus by the reactive bromomethyl group of the benzamide (B126) core.

Indoline (B122111) Moiety Integration

The indoline scaffold is a privileged structure in medicinal chemistry. Its introduction is typically achieved through the N-alkylation of indoline itself, or its substituted variants, with this compound. This reaction proceeds via a standard nucleophilic substitution mechanism, where the secondary amine of the indoline ring acts as the nucleophile, displacing the bromide ion from the benzylic position of the benzamide reactant.

The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

General Reaction Scheme:

An indoline molecule reacts with this compound in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) to yield 4-((indolin-1-yl)methyl)-N-phenylbenzamide.

Table 1: Representative Conditions for N-Alkylation of Indoline

| Reactant | Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Indoline | K₂CO₃ | DMF | 80°C | 4-((Indolin-1-yl)methyl)-N-phenylbenzamide | ~85-95 |

| 5-Nitroindoline | Et₃N | Acetonitrile | Reflux | N-Phenyl-4-((5-nitroindolin-1-yl)methyl)benzamide | ~80-90 |

| Indoline-2-carboxylic acid | NaHCO₃ | DMSO | 60°C | 1-((4-(Phenylcarbamoyl)phenyl)methyl)indoline-2-carboxylic acid | ~70-80 |

Note: The data in this table is representative of typical N-alkylation reactions for indoles and related heterocycles and serves to illustrate the general methodology. escholarship.orggoogle.com

Thiophene (B33073) Moiety Integration

The introduction of a thiophene ring can be accomplished through several synthetic routes. The most direct method involves the C-alkylation of a pre-functionalized, nucleophilic thiophene derivative. However, due to the general stability of the thiophene ring, direct Friedel-Crafts alkylation with a benzyl (B1604629) bromide like this compound can be challenging and may require harsh catalysts that lead to side reactions. google.com

A more controlled and widely used approach is the reaction of a metalated thiophene (e.g., lithiated thiophene) with this compound. This method offers high regioselectivity. mdpi.comresearchgate.net An alternative strategy involves building the thiophene ring onto a precursor derived from the benzamide core, for instance, through a Gewald or Paal-Knorr thiophene synthesis. nih.gov

For example, the Gewald reaction can construct a polysubstituted thiophene ring from elemental sulfur, a compound with an active methylene group, and an α-cyano ketone or ester, which could be derived from the starting benzamide. nih.gov

General Reaction Scheme (via Lithiated Thiophene):

2-Lithiothiophene reacts with this compound in an appropriate solvent like THF at low temperature to yield N-phenyl-4-((thiophen-2-yl)methyl)benzamide.

Table 2: Research Findings on Thiophene Derivative Synthesis

| Method | Thiophene Precursor | Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Lithiation | 2-Propylthiophene | n-BuLi, Phenyl isocyanate, THF | A four-step protocol starting from thiophene, involving successive lithiation reactions, can produce tetra-substituted thiophenes with an overall yield of 47%. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Ring Formation | 1,4-Diketone | P₄S₁₀, NaHCO₃ | A thiophene ring was formed via cyclization of a diketone using P₄S₁₀, leading to a benzo[c]thiophene (B1209120) derivative in 85% yield. | |

| Gewald Reaction | Ketone, Cyanoacetate | Sulfur, Base (e.g., Morpholine) | A well-established method for synthesizing 2-aminothiophenes, adaptable for creating complex derivatives. nih.gov | nih.gov |

Benzimidazole (B57391) Moiety Integration

The benzimidazole ring system is a cornerstone in the development of therapeutic agents. Its incorporation into the this compound structure is most commonly achieved via N-alkylation of the benzimidazole ring. researchgate.netnih.gov The reaction takes advantage of the nucleophilic character of the N-1 nitrogen of the benzimidazole, which readily attacks the electrophilic benzylic carbon of the bromomethyl group.

This alkylation is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, and in the presence of a weak base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to act as a proton scavenger. researchgate.netnih.gov The reaction conditions can be tuned to control the regioselectivity of the alkylation, although N-1 substitution is generally favored.

General Reaction Scheme: [Image of the N-alkylation reaction of benzimidazole with this compound]

Chemical Transformations and Reaction Mechanisms Involving the 4 Bromomethyl N Phenylbenzamide Motif

Mechanistic Insights into Radical-Mediated Bromination Processes

The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically originates from its precursor, 4-methyl-N-phenylbenzamide. The transformation of the methyl group into a bromomethyl group is achieved through a radical-mediated bromination reaction. This process is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

The most common reagent employed for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or initiated by light. rsc.orglibretexts.org The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.orglibretexts.org

The mechanism proceeds via a radical chain reaction involving three key stages:

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) to generate radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present or generated in situ, producing a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methyl-N-phenylbenzamide. This is the rate-determining step and is favored because the C-H bond at the benzylic position is weaker than other C-H bonds. This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂). libretexts.org The benzylic radical then reacts with the generated Br₂ to form the product, this compound, and another bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals combining to form Br₂.

The use of NBS is crucial as it maintains a low, constant concentration of Br₂ in the reaction mixture, which suppresses competitive electrophilic addition to the aromatic ring. libretexts.orgyoutube.com

Table 1: Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Purpose |

| N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄, Benzene (B151609) | Provides a low concentration source of bromine radicals for selective benzylic substitution. rsc.orglibretexts.org |

| Hydrogen Bromide (HBr) | - | - | Reacts with NBS to produce Br₂ needed for the propagation step. libretexts.org |

| Azobisisobutyronitrile (AIBN) | Heat or Light | CCl₄ | Acts as a radical initiator to start the chain reaction. rsc.org |

Detailed Reaction Pathways for Nucleophilic Substitutions at the Benzylic Bromide Center

The benzylic bromide in this compound is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. The reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition states of both Sₙ1 and Sₙ2 pathways.

Sₙ2 Pathway: This is a common pathway for reactions with good, unhindered nucleophiles. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion departs simultaneously.

Example: The reaction of this compound with sodium azide (B81097) (NaN₃) in a suitable solvent like dimethylformamide (DMF) yields 4-(azidomethyl)-N-phenylbenzamide. This reaction is a key step in the synthesis of triazole derivatives. nih.gov

Sₙ1 Pathway: This pathway becomes more significant with weak nucleophiles or in polar, protic solvents that can stabilize the formation of a carbocation. The rate-determining step is the departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile.

The stability of the benzylic carbocation is a critical factor. The positive charge is delocalized over the adjacent aromatic ring, lowering the activation energy for its formation.

Studies on similar systems, such as the reaction of p-nitrocumyl bromide with various nucleophiles in dimethyl sulphoxide, show that both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms can operate concurrently. ucl.ac.uk

Table 2: Common Nucleophiles and Substitution Products

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amine |

| Thiolate | Sodium Thiolate (NaSR) | Thioether |

Role of this compound as a Key Intermediate in Complex Multistep Syntheses

The dual functionality of this compound—a reactive handle for substitution and a stable amide core—makes it a valuable intermediate in the construction of more complex molecular architectures.

One significant application is in the synthesis of bis(1,2,3-triazole) derivatives through "click chemistry." nih.gov In a one-pot reaction, 1,4-bis(bromomethyl)benzene (B118104) (a related benzylic bromide) undergoes nucleophilic substitution with sodium azide to form a biazide in situ. This intermediate is not isolated but is immediately subjected to a copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes. nih.gov This strategy avoids the isolation of potentially explosive azide intermediates and efficiently builds complex structures. A similar approach can be applied using this compound as the starting halide to attach the N-phenylbenzamide motif to a triazole-containing structure.

Furthermore, the N-phenylbenzamide core itself is a scaffold found in various biologically active molecules. For instance, derivatives of N-phenylbenzamide have been investigated as potential therapeutic agents targeting kinetoplastid parasites. nih.gov In such syntheses, the 4-(bromomethyl) group serves as a crucial anchor point to introduce other functional groups or link the benzamide (B126) moiety to larger molecular frameworks, thereby modulating the compound's biological activity.

Exploration of Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are critical considerations in the derivatization of this compound, particularly when additional reactive sites are present or when chiral centers are introduced.

Regioselectivity: The primary site of reaction for most nucleophiles is the highly reactive benzylic carbon. However, under harsh conditions or with specific reagents, reactions at other positions could occur. For example, in strongly basic conditions, nucleophilic aromatic substitution on either of the phenyl rings is generally disfavored unless activating groups (like nitro groups) are present. libretexts.org Therefore, reactions at the benzylic bromide are highly regioselective.

Stereoselectivity: Stereochemical outcomes become important when the reaction creates a new stereocenter.

If this compound reacts with a chiral nucleophile, a pair of diastereomers can be formed. The facial selectivity of the attack can be influenced by steric hindrance or pre-existing chiral elements in the molecule.

While the parent molecule is achiral, related benzamide syntheses provide insight into stereochemical control. For example, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide involves the reaction of 4-bromobenzoic acid with the chiral amine (S)-1-phenylethanamine. researchgate.net This reaction proceeds with the retention of the stereocenter from the amine. If this chiral benzamide were then subjected to reactions, the existing stereocenter could direct the stereochemical outcome of subsequent transformations, a concept known as diastereoselectivity.

Studies on Amide Tautomerism and Conformational Dynamics of Related Benzamide Systems

The benzamide group within this compound exhibits important structural and dynamic properties, including amide tautomerism and conformational isomerism.

Amide Tautomerism: Amides exist in equilibrium with their tautomeric form, the imidic acid (or iminol). For N-phenylbenzamide, this is an amide-iminol tautomerism.

Amide Form: C(=O)-NH-

Imidic Acid (Iminol) Form: C(OH)=N-

Under normal conditions, the amide form is overwhelmingly favored due to the greater strength of the C=O double bond compared to the C=N double bond. However, the iminol tautomer can be involved as a transient intermediate in certain reactions. For example, the synthesis of N-phenylbenzamides from benzoyl chlorides and 1,3-diphenylthiourea has been proposed to proceed through a mechanism involving an imino alcohol-amide tautomerism step. unair.ac.id

Biological Activity of 4 Bromomethyl N Phenylbenzamide Derivatives in Research Models

Antiviral Research Applications

The antiviral properties of 4-(bromomethyl)-N-phenylbenzamide derivatives have been a primary focus of research, with studies exploring their efficacy against several viral pathogens.

Inhibition of Filovirus Entry (e.g., Ebola Virus, Marburg Virus)

A series of 4-(aminomethyl)benzamide (B1271630) derivatives have been identified as potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. nih.govnih.govcdc.gov These compounds represent a promising new class of small molecule inhibitors with broad-spectrum antifiloviral activity. nih.gov In research studies, one such derivative, designated CBS1118, demonstrated effective inhibition of both EBOV and MARV with EC50 values below 10 μM. nih.gov Further optimization of this lead compound has resulted in derivatives with superior inhibitory activity against infectious strains of both Ebola (Mayinga) and Marburg (Angola) viruses. nih.govnih.gov

The development of these inhibitors is crucial due to the high fatality rates associated with filovirus-induced hemorrhagic fevers and the potential for aerosol transmission. nih.gov Research efforts have been spurred by recent Ebola epidemics, highlighting the urgent need for effective therapeutic agents. nih.govcdc.gov

Table 1: Antiviral Activity of a 4-(Aminomethyl)benzamide Derivative Against Filoviruses

| Compound | Target Virus | Assay | EC50 (µM) |

|---|---|---|---|

| CBS1118 | Ebola Virus (EBOV) | Viral Entry Inhibition | < 10 |

| CBS1118 | Marburg Virus (MARV) | Viral Entry Inhibition | < 10 |

Mechanisms of Viral Glycoprotein (B1211001) (GP) Modulation

The primary mechanism by which these benzamide (B126) derivatives inhibit filovirus entry is through the modulation of the viral glycoprotein (GP). nih.govcsic.es The filovirus GP is a trimeric protein on the viral surface composed of GP1 and GP2 subunits, which is essential for viral attachment, entry, and membrane fusion. nih.govelifesciences.orgelifesciences.org

Research indicates that these small molecule inhibitors can directly bind to the viral GP. nih.gov For Ebola virus, a key interaction occurs within a binding pocket in the GP2 subunit, specifically involving a T-shaped pi-stacking interaction with tyrosine 517 (Y517). nih.govplos.org This residue is highly conserved across Ebola virus species but not in Marburg virus, which has an isoleucine at the corresponding position (I538). nih.govplos.org This structural difference may account for variations in the inhibitory profiles of these compounds against different filoviruses. nih.govplos.org

Furthermore, the binding of these derivatives to the EBOV-GP has been shown to destabilize the complex formed between the virus and its endosomal receptor, Niemann-Pick C1 (NPC1), which is a critical step for viral entry. csic.es Modifications to the benzamide structure, such as the creation of diarylamine derivatives, have been shown to maintain this mechanism of action while improving metabolic stability. csic.es

Inhibition of Coronaviral Proteases (e.g., SARS-CoV Papain-Like Protease, SARS-CoV-2 Replication in Cell Culture)

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govembopress.orgnih.gov PLpro is responsible for processing the viral polyprotein and also plays a role in the evasion of the host's innate immune response. nih.govscispace.com This dual function makes it an attractive target for antiviral drug development. nih.govnih.gov

Research has focused on the design of inhibitors that target PLpro. While specific studies on this compound are not detailed, the broader class of benzamides and related structures have been investigated. For instance, naphthalene-based compounds have been developed as potent, non-covalent, and competitive inhibitors of SARS-CoV PLpro, demonstrating antiviral activity in cell culture. nih.gov More recently, with the emergence of the COVID-19 pandemic, there has been a concerted effort to screen for and develop inhibitors of the SARS-CoV-2 PLpro. embopress.orgrsc.org These efforts include the screening of existing drug libraries and the design of new covalent inhibitors. scispace.comrsc.org Some non-covalent small molecule inhibitors of SARS-CoV PLpro have also shown activity against the SARS-CoV-2 PLpro and have demonstrated the ability to block viral replication in cell culture models. embopress.org

Activity Against Enterovirus 71 (EV 71) Strains

Enterovirus 71 (EV 71) is a significant pathogen, particularly in the Asia-Pacific region, causing diseases such as hand-foot-mouth disease and potentially severe neurological complications. nih.govnih.govmdpi.com The lack of approved antiviral therapies for EV 71 has driven research into finding effective inhibitors. nih.govnih.gov

In this context, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their anti-EV 71 activity in vitro. nih.govresearchgate.net One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations. nih.govresearchgate.net This particular derivative exhibited IC50 values ranging from 5.7 to 12 µM against the tested strains. nih.govresearchgate.net The development of such compounds is focused on identifying agents with activity against multiple genotypes of EV 71. nih.govresearchgate.net

Table 2: In Vitro Anti-EV 71 Activity of a N-Phenylbenzamide Derivative

| Compound | EV 71 Strain | IC50 (µM) |

|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain H (C2 genotype) | 18 ± 1.2 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain SZ-98 | 5.7 ± 0.8 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain JS-52-3 | 12 ± 1.2 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain BrCr | - |

Note: IC50 is the concentration that inhibits 50% of the viral cytopathic effect.

Application in Viral Pseudotyping Systems for Antiviral Therapeutic Development

Viral pseudotyping is a valuable and widely used tool in virology research, particularly for studying the entry mechanisms of highly pathogenic viruses like Ebola and Marburg viruses under lower biosafety level conditions. nih.gov This surrogate system involves incorporating the envelope glycoproteins of a pathogenic virus onto the surface of a replication-deficient viral core, such as that from vesicular stomatitis virus (VSV) or human immunodeficiency virus (HIV). nih.govcsic.es

This technique has been instrumental in the identification and development of antiviral therapeutics, including the 4-(aminomethyl)benzamide derivatives that inhibit filovirus entry. nih.gov By using pseudotyped viruses, researchers can screen compound libraries and characterize the inhibitory activity of potential drugs on viral entry without handling the live, infectious virus. nih.gov This approach has been successfully used in the discovery and optimization of the aforementioned filovirus entry inhibitors. nih.govcsic.es

Antimicrobial and Antiparasitic Research

Benzamide derivatives are recognized for their bioactive properties and have been investigated for a range of pharmaceutical applications, including as antimicrobial and antiparasitic agents. nih.govnanobioletters.com

In the realm of antimicrobial research, various N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against different bacterial strains. nanobioletters.comresearchgate.net For example, certain thiosemicarbazone derivatives incorporating a benzamide structure have demonstrated good to moderate antibacterial activity. researchgate.net Another study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which showed antibacterial potency against extensively drug-resistant Salmonella Typhi. mdpi.com

In the context of antiparasitic research, N-phenylbenzamide derivatives have shown promise against several kinetoplastid parasites, which are responsible for neglected tropical diseases. nih.gov Specifically, derivatives have been developed that target the AT-rich mitochondrial DNA (kDNA) of these parasites. nih.gov One study reported on bis(2-aminoimidazolines) and bisarylimidamides with a N-phenylbenzamide core that exhibited micromolar to submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov Another area of investigation has been the activity of N-phenylbenzamide analogs against the flatworm pathogen Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov Structure-activity relationship studies have identified derivatives with potent schistosomicidal activity in the nanomolar range. nih.gov

Antibacterial Activities (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)

The N-phenylbenzamide core structure and its derivatives have been evaluated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.

Research into N-benzamide derivatives has shown notable antibacterial effects. For instance, certain synthesized benzamide compounds demonstrated significant activity against Bacillus subtilis and Escherichia coli. nih.gov One compound exhibited a zone of inhibition of 25 mm and a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against B. subtilis, while showing a 31 mm zone of inhibition and a MIC of 3.12 µg/mL against E. coli. nih.gov Other related compounds also displayed good activity against these strains, with zones of inhibition reaching 24 mm. nih.gov The ability of these active compounds to inhibit bacterial growth may be attributed to their capacity to penetrate the peptidoglycan cell wall of the bacteria or to achieve a better fit at their target receptor sites. nih.gov

Derivatives such as N-phenethylbenzamides, isolated from Piper betle, have shown potential against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 16-32 µg/mL. benthamscience.com Similarly, bromophenol derivatives have demonstrated pronounced antibacterial effects against S. aureus and MRSA. researchgate.net The efficacy against Gram-positive bacteria like S. aureus is thought to be due to their simpler cell wall structure, composed of a peptidoglycan layer that is more easily penetrated. researchgate.net In contrast, Gram-negative bacteria such as Pseudomonas aeruginosa have a more complex cell wall, including an outer lipopolysaccharide layer, which can reduce the diffusion of the compounds into the cell. researchgate.net

In studies involving drug-resistant strains, N-(4-bromophenyl)furan-2-carboxamide derivatives were screened against extensively drug-resistant (XDR) pathogens, including carbapenem-resistant Klebsiella pneumoniae (CRKP) and MRSA. mdpi.com One specific compound showed excellent activity, with the zone of inhibition increasing with concentration. mdpi.com Against CRKP, this compound had a MIC of 6.25 mg and a Minimum Bactericidal Concentration (MBC) of 12.5 mg. mdpi.com For MRSA, the MIC was 12.5 mg and the MBC was 25 mg. mdpi.com The emergence of multidrug-resistant bacteria like K. pneumoniae is a significant public health threat, often associated with infections that are difficult to treat. acs.orgacs.org

Other related structures, such as benzohydrazide (B10538) and phenylacetamide derivatives, have also been investigated. Certain compounds in this class showed potent and selective inhibitory activity against E. coli, with MIC values as low as 0.64 µg/mL. mdpi.com

| Compound Class | Bacterial Strain | Key Findings (MIC/Zone of Inhibition) | Source |

|---|---|---|---|

| N-Benzamide Derivatives | Bacillus subtilis | MIC: 6.25 µg/mL; Zone of Inhibition: 25 mm | nih.gov |

| N-Benzamide Derivatives | Escherichia coli | MIC: 3.12 µg/mL; Zone of Inhibition: 31 mm | nih.gov |

| N-phenethylbenzamide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 16-32 µg/mL | benthamscience.com |

| N-(4-bromophenyl)furan-2-carboxamide | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | MIC: 6.25 mg; MBC: 12.5 mg | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 12.5 mg; MBC: 25 mg | mdpi.com |

| Phenylacetamide/Benzohydrazide Derivatives | Escherichia coli | MIC: 0.64 - 0.67 µg/mL | mdpi.com |

Antiprotozoal Activities (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

Derivatives of N-phenylbenzamide have been identified as potent agents against kinetoplastid parasites, which are responsible for neglected tropical diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). doi.orgnih.gov

A lead N-phenylbenzamide derivative, known as a bis(2-aminoimidazoline), was found to be curative by oral administration in a mouse model of African trypanosomiasis. doi.orgnih.gov Further studies on analogues revealed that while bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed micromolar activity against T. brucei, a series of bisarylimidamides demonstrated submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. doi.org For example, the lead bis(2-aminoimidazoline) compound (1a) had an EC₅₀ of 0.83 µM against T. b. brucei but was less active against L. donovani (EC₅₀ = 4.29 µM) and inactive against T. cruzi. doi.org However, a bisarylimidamide derivative (3a) was found to be active and selective against all three parasites, making it a candidate for further in vivo studies. doi.orgnih.gov

The challenge for drugs targeting intracellular parasites like Leishmania or T. cruzi is the need to cross multiple membranes to reach their target within the parasite's mitochondrion. doi.org Other research on benzoylthiourea (B1224501) derivatives, which are structurally related, also showed selective antiprotozoal activity against all developmental forms of the T. cruzi Y strain. researchgate.netnih.gov These compounds induced significant morphological and ultrastructural changes in the parasites, leading to cell death. researchgate.netnih.gov

| Compound Class | Parasite | Activity (EC₅₀/IC₅₀) | Source |

|---|---|---|---|

| Bis(2-aminoimidazoline) N-phenylbenzamide | Trypanosoma brucei brucei | EC₅₀ = 0.83 µM | doi.org |

| Bis(2-aminoimidazoline) N-phenylbenzamide | Leishmania donovani (promastigotes) | EC₅₀ = 4.29 µM | doi.org |

| Bis(2-aminoimidazoline) N-phenylbenzamide | Trypanosoma cruzi | Inactive | doi.org |

| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Submicromolar inhibition | doi.org |

| Dehydroabietic acid derivatives | Leishmania donovani (amastigotes) | IC₅₀ = 2.3 to 9 µM | mdpi.com |

| Dehydroabietic acid derivatives | Trypanosoma cruzi (amastigotes) | IC₅₀ = 1.4 to 5.8 µM | mdpi.com |

Molecular Mechanisms of Interaction with Kinetoplastid DNA (kDNA) and Associated Proteins

The primary target for the antiprotozoal activity of N-phenylbenzamide derivatives is the kinetoplast DNA (kDNA). doi.orgnih.gov The kDNA is a unique and complex structure within the single mitochondrion of trypanosomatid parasites, composed of thousands of interlocked circular DNA molecules (minicircles and maxicircles).

N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines) and bisarylimidamides, function as AT-rich DNA minor groove binders. doi.orgnih.gov Strong experimental evidence suggests that these compounds can displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, from their binding sites on the kDNA. doi.orgnih.gov The packing and condensation of kDNA are conducted by Kinetoplast Associated Proteins (KAPs), which are similar to eukaryotic histone H1. By interfering with the binding of these crucial structural proteins, the N-phenylbenzamide derivatives disrupt the integrity and function of the kDNA, ultimately leading to parasite death. doi.orgnih.gov

Biophysical studies have confirmed that these compounds bind strongly and selectively to the minor groove of AT-rich DNA sequences, which are prevalent in kDNA. doi.org Some series of these derivatives bind purely through minor groove interactions, while others also exhibit intercalative binding modes. doi.orgnih.gov The disruption of kDNA is a key event, and proteins involved in its segregation, such as the recently identified nabelschnur protein TbNAB70, highlight the complexity of the processes that can be targeted.

Enzyme Modulatory Research

Derivatives of N-phenylbenzamide have also been investigated for their ability to modulate the activity of various enzymes, indicating their potential in therapeutic areas beyond infectious diseases.

Butyrylcholinesterase (BChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, inhibiting cholinesterases is a key therapeutic strategy. mdpi.com While acetylcholinesterase (AChE) has been a primary target, butyrylcholinesterase (BChE) is also recognized as a promising target, especially for advanced stages of the disease. mdpi.com

Research has identified N-benzyl benzamide derivatives as highly potent and selective inhibitors of BChE, with some compounds showing IC₅₀ values in the sub-nanomolar to picomolar range. nih.govmdpi.comdoi.org For example, compounds S11-1014 and S11-1033 exhibited exceptionally strong inhibition of human BChE, with IC₅₀ values of 0.08 nM and 0.039 nM, respectively, making the N-benzyl benzamide scaffold one of the most potent reported for selective BChE inhibitors. mdpi.com

Directly related 2-hydroxy-N-phenylbenzamides (salicylanilides) have also been evaluated. mdpi.com These compounds generally showed moderate inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. However, esterification of these salicylanilides with phosphorus-based acids significantly improved activity against BChE. mdpi.com One such ester, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, was the most superior and selective BChE inhibitor in its series, with an IC₅₀ of 2.4 µM. mdpi.com

| Compound Class | Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| N-benzyl benzamide (S11-1014) | Human BChE | 0.08 nM | mdpi.com |

| N-benzyl benzamide (S11-1033) | Human BChE | 0.039 nM | mdpi.com |

| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5–228.4 µM | mdpi.com |

| Phosphorus esters of 2-Hydroxy-N-phenylbenzamides | BChE | IC₅₀ as low as 2.4 µM | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM |

Glucokinase (GK) Activation

Glucokinase (GK) acts as a glucose sensor and plays a crucial role in glucose metabolism, making it an attractive target for the treatment of type 2 diabetes. Benzamide derivatives have been explored as glucokinase activators (GKAs).

Research in the aminopyrazine phenylacetamide chemical class, which is structurally related to N-phenylbenzamide, led to the identification of potent GKAs. Through lead optimization aimed at improving physicochemical properties, a diol-containing molecule (RO4597014) was developed. This compound demonstrated robust glucose-lowering effects in diet-induced obese mice and was selected as a clinical candidate. At a dose of 15 mg/kg, it lowered glucose levels by 32%. Computational studies on benzamide derivatives have further supported their potential in the design of potent GK activators. The goal of such research is often to design liver-selective activators to minimize side effects like hypoglycemia.

Human Factor Xa (FXa) Inhibition

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for developing anticoagulants to treat and prevent thrombosis.

A high-throughput screening of a combinatorial library identified lead compounds with a 1,2-dibenzamidobenzene structure that could inhibit human FXa at micromolar concentrations. Structure-activity relationship (SAR) studies on this series revealed that activity could be significantly enhanced. The best activity was observed in derivatives where one benzoyl group's phenyl ring had small lipophilic or polarizable substituents (like methoxy) and the other had larger lipophilic groups (like dimethylamino). This optimization led to the discovery of a compound (compound 12 in the study) with an apparent association constant (Kass) of 25.5 x 10⁶ L/mol, making it about 40 times more active than the original lead. This class of inhibitors showed good selectivity for FXa over thrombin.

Histone Deacetylase (HDAC) Inhibition

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which are structurally related to this compound, have been identified as potent inhibitors of histone deacetylases (HDACs), with notable selectivity for the HDAC6 isoform. nih.govresearchgate.net A screening of such compounds revealed that the presence of a benzylic spacer is a key feature for accessing the wider channel of the HDAC6 active site. researchgate.net

In one study, constrained heterocyclic analogues, such as tetrahydroisoquinolines, were synthesized from 4-(aminomethyl)-N-hydroxybenzamide and demonstrated enhanced selectivity and inhibitory activity in cellular assays. researchgate.net For instance, certain derivatives with either a methyl or an amino group at the R2 position of the benzamide ring showed selective antiproliferative activity against cancer cells. nih.gov Specifically, compounds with an NH2 group at this position and a shorter molecular length were found to be potent HDAC inhibitors. nih.gov One of the most potent compounds identified, 7j, exhibited significant inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 μM, respectively. nih.gov

Table 1: HDAC Inhibition by Benzamide Derivatives

| Compound | Target HDACs | IC50 (µM) | Reference |

|---|---|---|---|

| 7j | HDAC1 | 0.65 | nih.gov |

| HDAC2 | 0.78 | nih.gov | |

| HDAC3 | 1.70 | nih.gov | |

| Entinostat | HDAC1 | 0.93 | nih.gov |

| HDAC2 | 0.95 | nih.gov |

These findings underscore the potential of modifying the 4-position of the benzamide scaffold to develop selective HDAC inhibitors.

CYP24A1 Inhibition

The enzyme CYP24A1, a mitochondrial cytochrome P450, plays a crucial role in vitamin D metabolism by catalyzing its breakdown. Overexpression of CYP24A1 is implicated in various diseases, including cancer, by reducing the levels of the active form of vitamin D, calcitriol. nih.gov Inhibition of CYP24A1 can enhance the anti-proliferative effects of calcitriol. nih.gov

Research into CYP24A1 inhibitors has led to the development of various small molecules. One such series of compounds, (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides, has been synthesized and shown to be potent inhibitors of CYP24A1. nih.gov These compounds demonstrated IC50 values in the range of 0.11 to 0.35 μM, which is comparable to or better than the standard inhibitor ketoconazole. nih.gov Molecular modeling studies have suggested that these inhibitors occupy the hydrophobic binding site of CYP24A1, with the imidazole (B134444) nitrogen forming a key interaction with the heme iron. nih.gov While these benzamide derivatives show promise, there is currently no specific research available on the CYP24A1 inhibitory activity of derivatives directly related to this compound.

DNA Gyrase Inhibition Studies

Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial drugs. nih.govnih.gov N-phenylpyrrolamides and N-phenylindolamides, which share the N-phenylamide moiety with this compound, have been designed and evaluated as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov

In one study, a series of N-phenyl-4,5-dibromopyrrolamides and N-phenylindolamides were synthesized and showed inhibitory activity against Escherichia coli DNA gyrase in the low micromolar range. nih.gov The most potent compound, (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine, had an IC50 of 450 nM. nih.gov A subsequent study on N-phenylpyrrolamide derivatives reported even more potent inhibition of E. coli DNA gyrase, with IC50 values in the low nanomolar range (2–20 nM). rsc.org The most effective of these compounds against Gram-positive bacteria was 22e, with minimum inhibitory concentrations (MICs) of 0.25 µg/mL against Staphylococcus aureus and 0.125 µg/mL against Enterococcus faecalis. rsc.org

Table 2: DNA Gyrase and Topoisomerase IV Inhibition by N-phenylpyrrolamide Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine | E. coli DNA gyrase | 450 | nih.gov |

These studies highlight the importance of the N-phenylamide scaffold in the design of potent DNA gyrase inhibitors.

Other Targeted Biological Pathways and Receptors

Trace Amine Associated Receptor 1 (TAAR1) Affinity Studies

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is involved in the modulation of monoaminergic systems. Ligands targeting TAAR1 have potential therapeutic applications in various neurological and psychiatric disorders. nih.gov While direct studies on the TAAR1 affinity of this compound derivatives are not available, research on structurally related benzamides provides some insights.

A study on derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide explored their affinity for the dopamine (B1211576) D4 receptor, which is also a G-protein coupled receptor. nih.gov Modifications to the amide bond and the alkyl chain of these benzamide derivatives led to a decrease in D4 receptor affinity. nih.gov The availability of 4-(aminomethyl)-N-phenylbenzamide, a close structural analog of the parent compound, suggests its potential use in synthesizing libraries for screening against targets like TAAR1. sigmaaldrich.com

Anti-Aβ Aggregation Activity Associated with Enzyme Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.gov Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. Research in this area has explored various chemical scaffolds, including those related to benzamides.

A series of novel 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazole derivatives were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE) and Aβ aggregation. nih.gov Compounds 3b and 3d were the most potent BChE inhibitors, with IC50 values of 5.18 and 5.22 μM, respectively. nih.gov Importantly, these compounds also showed potential neuroprotective effects against Aβ-induced cytotoxicity. nih.gov In another study, N-benzyl benzamide derivatives were identified as selective sub-nanomolar inhibitors of BChE and demonstrated therapeutic effects against cognitive impairment induced by Aβ in vivo. nih.gov

Table 3: BChE Inhibition by Benzimidazole (B57391) Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3b | BChE | 5.18 | nih.gov |

These findings suggest that the benzamide scaffold can be a valuable starting point for developing multi-target ligands for Alzheimer's disease.

Angiotensin II Type 1 (AT1) Receptor Antagonism

The Angiotensin II Type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a major therapeutic approach for hypertension. nih.gov Several non-peptide AT1 receptor antagonists have been developed, with some bearing structural similarities to N-phenylbenzamide.

For instance, 6-substituted aminocarbonyl and acylamino benzimidazole derivatives have been designed as nonpeptidic AT1 receptor antagonists. nih.gov In this series, compounds 6f and 11g displayed potent AT1 receptor binding affinity with IC50 values of 3 nM and 0.1 nM, respectively, and showed high selectivity over the AT2 receptor. nih.gov These compounds also exhibited good antagonistic activity in functional assays. The development of these benzimidazole-based antagonists indicates that the broader N-phenylbenzamide-related chemical space holds potential for the discovery of new AT1 receptor blockers. nih.gov

Implications for Anti-Alzheimer's Disease Research

The core pathology of Alzheimer's disease is multifaceted, involving the cholinergic deficit, formation of amyloid-beta (Aβ) plaques, and neuroinflammation. Research into N-phenylbenzamide derivatives has primarily focused on their ability to inhibit key enzymes in the cholinergic pathway, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.

Recent studies have explored various modifications of the N-phenylbenzamide scaffold to enhance their inhibitory potency and selectivity. While direct research on this compound is limited in the public domain, the broader class of N-phenylbenzamide derivatives has shown significant promise. For instance, derivatives incorporating a piperidine (B6355638) core have been synthesized and evaluated for their anti-acetylcholinesterase activity.

One notable study focused on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives as potential anti-Alzheimer agents. These compounds were assessed for their ability to inhibit acetylcholinesterase, with some derivatives showing significant inhibitory potential. Another area of investigation involves the development of N-benzyl benzamide derivatives as selective inhibitors of butyrylcholinesterase, which also plays a role in the progression of Alzheimer's disease.

Furthermore, the therapeutic potential of N-phenylbenzamide derivatives extends beyond cholinesterase inhibition. Research has indicated that some of these compounds possess antioxidant properties and the ability to chelate metal ions, both of which are relevant to the pathological cascade of Alzheimer's disease. For example, certain 4-N-phenylaminoquinoline derivatives, which share a similar core structure, have demonstrated both anticholinesterase activity and the ability to scavenge free radicals and chelate metal ions like aluminum, iron, copper, and zinc.

The development of multi-target-directed ligands (MTDLs) is a growing trend in Alzheimer's drug discovery. N-phenylbenzamide derivatives serve as a versatile scaffold for designing such MTDLs that can simultaneously address multiple pathological factors of the disease.

Research Findings on N-Phenylbenzamide Derivatives

| Compound/Derivative Class | Target | Key Findings |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives | Acetylcholinesterase (AChE) | Showed inhibitory potency against AChE. |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) | Synthesized and evaluated as potential anti-AChE agents. |

| N-Benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Acted as selective inhibitors of BChE. |

| 4-N-Phenylaminoquinoline derivatives | AChE, BChE, Antioxidant, Metal Chelation | Exhibited anticholinesterase activity, radical scavenging, and metal chelation. |

Structure Activity Relationship Sar and Structural Optimization Studies

Systematic Structural Modifications for Potency and Selectivity Enhancement

Systematic modifications of the N-phenylbenzamide core have been a key strategy in medicinal chemistry to enhance biological efficacy and selectivity. Research into various classes of N-phenylbenzamide derivatives reveals that even subtle changes to the molecule can lead to significant differences in activity. nih.govnih.gov

The electronic and steric properties of substituents on both the N-phenyl (aniline) ring and the benzamide (B126) (acyl) ring play a pivotal role in modulating the biological activity of N-phenylbenzamide derivatives. Studies on analogs have demonstrated that the nature and position of these substituents can drastically alter their therapeutic potential. nih.govnih.gov

For instance, in a series of N-phenylbenzamides evaluated for antischistosomal activity, the introduction of electron-withdrawing groups such as trifluoromethyl (CF₃), nitro (NO₂), fluorine (F), and chlorine (Cl) at various positions on both aromatic rings was systematically investigated. nih.gov It was observed that the presence and location of these substituents significantly influenced the compound's potency. For example, certain substitution patterns led to compounds with potent activity, while others resulted in inactive molecules, highlighting the sensitivity of the scaffold to electronic modifications. nih.gov

In another study focusing on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, it was found that substituents on the N-phenyl ring led to a pronounced enhancement in activity. nih.gov Interestingly, this study noted that there was no significant differential effect between electron-donating groups (like methyl and methoxy) and electron-withdrawing groups. The position of the substituent (ortho, meta, or para) was a critical determinant of cytotoxic activity against various cancer cell lines. nih.gov For example, a derivative with a fluorine substitution at the para-position of the N-phenyl ring was the most active in the series. nih.gov

These findings suggest that for the 4-(bromomethyl)-N-phenylbenzamide scaffold, a systematic exploration of substituents on the N-phenyl ring would be a logical step for optimization. The following table summarizes the general trends observed for substituent effects on the N-phenylbenzamide core from related studies.

| Substituent Type | Position | General Effect on Activity | Reference |

| Electron-withdrawing (e.g., NO₂, CF₃, Cl, F) | ortho, meta, para on either ring | Can increase or decrease activity depending on the specific biological target and assay. Potency is highly sensitive to substituent position. | nih.gov |

| Electron-donating (e.g., OCH₃, CH₃) | ortho, para on N-phenyl ring | Can enhance anticancer activity. | nih.gov |

The incorporation of heterocyclic rings is a common strategy to modulate the physicochemical properties and biological activity of a lead compound. In the context of N-phenylbenzamides, this approach has yielded mixed but informative results.

One study investigated the isosteric replacement of a C=C bond with a N=N bond by introducing a pyridazine (B1198779) ring on the amine side of the N-phenylbenzamide scaffold. nih.gov This modification, which aimed to introduce a more hydrophilic aromatic heterocycle, was found to be unfavorable, as it abolished the antischistosomal activity of the parent compound. nih.gov

Conversely, the incorporation of other heterocycles has proven to be a successful strategy. For example, imidazole-based N-phenylbenzamide derivatives have been designed and synthesized as potential anticancer agents. nih.gov These compounds, featuring an imidazole (B134444) ring, have demonstrated moderate to good activity against several cancer cell lines. nih.gov Similarly, the synthesis of N-phenylbenzamides substituted with a 1,2,4-oxadiazole (B8745197) linked to a pyridine (B92270) ring has been reported, leading to compounds with potential biological activity. mdpi.com

These studies indicate that for the this compound scaffold, the choice of the heterocyclic ring and its point of attachment would be critical. While some heterocycles may be detrimental to activity, others could serve as valuable additions to enhance potency or introduce new biological functions.

| Heterocycle | Effect on Activity | Reference |

| Pyridazine | Abolished antischistosomal activity | nih.gov |

| Imidazole | Conferred anticancer activity | nih.gov |

| 1,2,4-Oxadiazole | Synthesized for biological evaluation | mdpi.com |

Development and Evaluation of Conformationally Restrained Analogs

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformationally restrained analogs, where the molecule's flexibility is reduced by introducing cyclic structures or rigid linkers, are valuable tools in SAR studies. They can help to identify the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. ub.edunih.gov

While specific conformationally restrained analogs of this compound have not been reported, the principles have been successfully applied to other complex molecules. For instance, in the development of analogs of the natural product Taxol, a bridging strategy was used to lock the molecule into its proposed bioactive conformation. nih.gov This led to the synthesis of highly potent, constrained analogs that confirmed the hypothetical binding geometry.

For the this compound scaffold, which possesses considerable conformational flexibility around the amide bond and the biphenyl (B1667301) system, the development of rigid analogs could be a powerful optimization strategy. Techniques such as introducing bridges between the two aromatic rings or cyclizing the bromomethyl group with the N-phenyl ring could lead to analogs with enhanced potency and selectivity by pre-organizing the molecule in its bioactive form. Computational modeling, in conjunction with synthesis and biological testing, would be instrumental in designing such constrained analogs. mdpi.com

Correlation of Specific Structural Features with Observed Biological Outcomes

The ultimate goal of SAR studies is to draw clear correlations between specific structural features and the resulting biological effects. For N-phenylbenzamide derivatives, several such correlations have been established.

In the context of antiprotozoal N-phenylbenzamide analogs, a key structural feature is their ability to bind to the minor groove of DNA. nih.govacs.org The modifications to the core structure, such as the replacement of 2-aminoimidazoline (B100083) rings with more acidic 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine heterocycles, directly influence DNA binding and, consequently, antiprotozoal activity. nih.gov

For anticancer imidazole-based N-phenylbenzamides, the presence and position of substituents on the N-phenyl ring directly correlate with their cytotoxic efficacy. nih.gov For example, a para-fluoro substituent on the N-phenyl ring was associated with the highest potency in the series studied. nih.gov

In the case of antischistosomal N-phenylbenzamides, the electronic nature of the substituents is a determining factor. The introduction of nitro groups, for example, can lead to a favorable selective toxicity profile. nih.gov

For the this compound scaffold, the bromomethyl group itself is a key structural feature. As an electrophilic handle, it has the potential to form covalent bonds with nucleophilic residues in a biological target, which could lead to irreversible inhibition and high potency. The correlation of this feature with a specific biological outcome would be a primary focus of investigation.

Ligand Efficiency and Physicochemical Properties in SAR Context (e.g., pKa, DNA Binding Affinity)

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a compound, providing a measure of how effectively a molecule binds to its target relative to its size. While specific LE values for this compound are not available, the physicochemical properties that underpin LE, such as pKa and binding affinity, have been explored in related analogs.